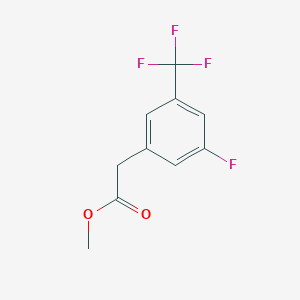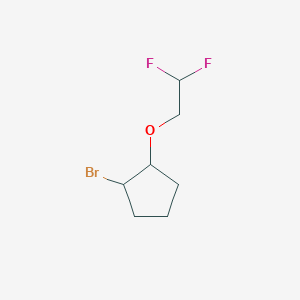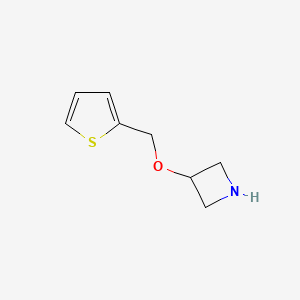
3-(Thiophen-2-ylmethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-2-ylmethoxy)azetidine is a compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds .
Métodos De Preparación
The synthesis of azetidines, including 3-(Thiophen-2-ylmethoxy)azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often involve the use of efficient and scalable synthetic routes to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
3-(Thiophen-2-ylmethoxy)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them highly reactive under appropriate conditions . Common reagents used in these reactions include potassium carbonate (K2CO3) as a base, methanol as a nucleophile, and various organometallic reagents for cross-coupling reactions . Major products formed from these reactions include functionalized azetidines and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
3-(Thiophen-2-ylmethoxy)azetidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are explored for their potential as bioactive molecules and drug candidates . They are also used in the development of polymers and chiral templates in the industry . The unique reactivity and stability of azetidines make them valuable in various fields of research .
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-2-ylmethoxy)azetidine involves its interaction with molecular targets and pathways in biological systems. The ring strain of azetidines facilitates the cleavage of N-C bonds, leading to the formation of reactive intermediates . These intermediates can interact with various biomolecules, influencing biological processes and pathways . The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system .
Comparación Con Compuestos Similares
3-(Thiophen-2-ylmethoxy)azetidine can be compared with other similar compounds, such as aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines . Pyrrolidines, on the other hand, are five-membered heterocycles with lower ring strain and reactivity . The unique four-membered ring structure of azetidines, including this compound, provides a balance between stability and reactivity, making them distinct from other nitrogen-containing heterocycles .
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
3-(thiophen-2-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H11NOS/c1-2-8(11-3-1)6-10-7-4-9-5-7/h1-3,7,9H,4-6H2 |
Clave InChI |
UNVZBNYAYKBUSM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



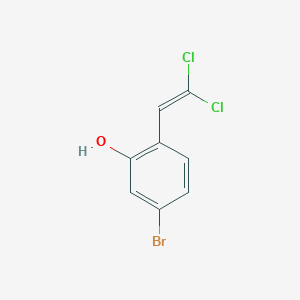
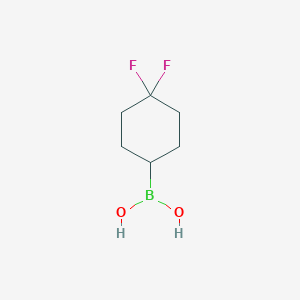


![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
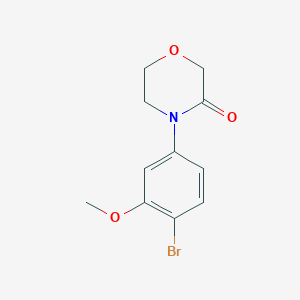
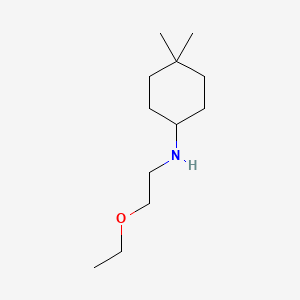
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
